molecular formula C16H13N3 B14297145 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- CAS No. 115591-23-6

1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl-

Cat. No.: B14297145
CAS No.: 115591-23-6
M. Wt: 247.29 g/mol
InChI Key: JGDZCNWXTIDCSJ-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is characterized by the presence of an ethenyl group and two phenyl groups attached to the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

The synthesis of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- can be achieved through various methods:

Chemical Reactions Analysis

1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

    Reduction: Reduction reactions can be used to modify the triazole ring and its substituents.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the triazole ring are replaced by other groups.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: Triazole derivatives are known for their biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is used in the development of pharmaceuticals, including antifungal and anticancer drugs.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and fungicides.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- involves the inhibition of specific enzymes and pathways. For example, triazole-based antifungal drugs inhibit the biosynthesis of ergosterol by blocking the enzyme 14-α-demethylase. This leads to the accumulation of 14-α-methyl-steroids and disruption of the fungal cell membrane . The compound can also interact with other molecular targets and pathways, depending on its specific structure and substituents.

Comparison with Similar Compounds

1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- can be compared with other similar compounds, such as:

The uniqueness of 1H-1,2,4-Triazole, 5-ethenyl-1,3-diphenyl- lies in its specific structure, which includes an ethenyl group and two phenyl groups attached to the triazole ring. This unique structure can lead to different biological activities and applications compared to other triazole derivatives.

Properties

CAS No.

115591-23-6

Molecular Formula

C16H13N3

Molecular Weight

247.29 g/mol

IUPAC Name

5-ethenyl-1,3-diphenyl-1,2,4-triazole

InChI

InChI=1S/C16H13N3/c1-2-15-17-16(13-9-5-3-6-10-13)18-19(15)14-11-7-4-8-12-14/h2-12H,1H2

InChI Key

JGDZCNWXTIDCSJ-UHFFFAOYSA-N

Canonical SMILES

C=CC1=NC(=NN1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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